Dicarbonylcyclopentadienyliodoiron(II)

Descripción

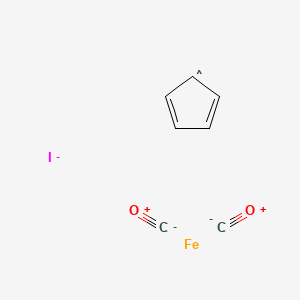

Structure

2D Structure

Propiedades

InChI |

InChI=1S/C5H5.2CO.Fe.HI/c1-2-4-5-3-1;2*1-2;;/h1-5H;;;;1H/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSYTVVYYIGNSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Fe].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FeIO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12078-28-3 | |

| Record name | Dicarbonylcyclopentadienyliodoiron(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Dicarbonylcyclopentadienyliodoiron Ii and Its Derivatives

Established Synthetic Pathways to Dicarbonylcyclopentadienyliodoiron(II)

The traditional and most direct methods for synthesizing Dicarbonylcyclopentadienyliodoiron(II) and its simple derivatives rely on oxidative cleavage and ligand substitution reactions. These foundational techniques are widely used due to their reliability and simplicity.

Oxidative Cleavage Routes from Dimeric Iron Carbonyl Precursors (e.g., [CpFe(CO)₂]₂)

The most common and well-established synthesis of Dicarbonylcyclopentadienyliodoiron(II) involves the oxidative cleavage of the iron-iron bond in its dimeric precursor, Dicarbonylcyclopentadienyliron dimer ([CpFe(CO)₂]₂ or Fp₂). researchgate.netwikipedia.org This reaction, first reported by Pauson and Hallam, treats a solution of the dark reddish-purple Fp₂ with elemental iodine (I₂). wikipedia.org The iodine molecule oxidatively adds across the Fe-Fe bond, cleaving the dimer to yield two equivalents of the iron(II) product, FpI. wikipedia.org

Reaction Scheme: [CpFe(CO)₂]₂ + I₂ → 2 CpFe(CO)₂I wikipedia.org

This method is highly efficient and serves as the primary route for accessing FpI in many research laboratories. wikipedia.org The Fp₂ precursor itself is typically prepared from the reaction of iron pentacarbonyl and dicyclopentadiene. wikipedia.org

Ligand Substitution Approaches for Targeted Functionalization

Once synthesized, Dicarbonylcyclopentadienyliodoiron(II) becomes a valuable starting material for creating a diverse range of derivatives through ligand substitution reactions. In these reactions, the iodide ligand, which is a good leaving group, is replaced by other ligands. This allows for the targeted functionalization of the organoiron complex.

A prominent example is the substitution of the iodide ligand with phosphines. For instance, the reaction of CpFe(CO)₂I with triphenylphosphine (B44618) (PPh₃) can lead to the substitution of a carbonyl ligand to yield complexes like CpFe(CO)(PPh₃)I. wits.ac.za This type of reaction is often a key step in synthesizing more complex iron-based catalysts or materials. The substitution can be promoted thermally or catalytically. wits.ac.za Research has shown that dimers such as [CpFe(CO)₂]₂ can act as catalysts for the substitution of a carbonyl group in CpFe(CO)₂I by phosphine (B1218219) ligands. wits.ac.za

Furthermore, the iodide can be abstracted to generate a cationic intermediate, [CpFe(CO)₂]⁺, which can then be reacted with a wide variety of nucleophiles to introduce new functionalities. This approach has been used to synthesize complexes with nitrile, amine, and other ligands. researchgate.netku.ac.ke

Advanced Synthetic Techniques and Their Mechanistic Implications

Modern synthetic chemistry has introduced more sophisticated and efficient methods for creating derivatives of Dicarbonylcyclopentadienyliodoiron(II). These techniques, including microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions, offer advantages in terms of reaction speed, yield, and functional group tolerance.

Microwave-Assisted Synthesis of Organoiron-Phosphine Complexes from CpFe(CO)₂I

Microwave-assisted synthesis has emerged as a powerful tool in organometallic chemistry, often dramatically reducing reaction times and improving yields compared to conventional heating. semanticscholar.org This technique has been successfully applied to the synthesis of organoiron-phosphine complexes starting from CpFe(CO)₂I.

Specifically, the reaction of CpFe(CO)₂I with triphenylphosphine (PPh₃) to form the substituted "piano stool" complex [Fe(η⁵-C₅H₅)(CO)I(PPh₃)] can be performed efficiently under microwave irradiation. mdpi.com In a typical procedure, the reactants are heated in a solvent like THF in a microwave reactor. This method provides the desired product in high yield in a matter of minutes, a significant improvement over the hours or days required for traditional thermal methods. mdpi.com

| Precursor | Reagent | Product | Conditions | Yield |

| CpFe(CO)₂I | PPh₃ | [Fe(η⁵-C₅H₅)(CO)I(PPh₃)] | THF, 130 °C, 6 min, 150 W | 90% |

Table 1: Example of Microwave-Assisted Synthesis of an Organoiron-Phosphine Complex. mdpi.com

Palladium-Catalyzed Transmetalation with Arylmetal Reagents Utilizing CpFe(CO)₂I

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application has been extended to the formation of carbon-iron bonds. The transmetalation between CpFe(CO)₂I and various arylmetal reagents provides a versatile route to aryliron complexes, [CpFe(CO)₂Ar]. ku.ac.ke

This methodology involves the reaction of CpFe(CO)₂I with organometallic compounds such as arylzinc, arylboron, or arylindium reagents in the presence of a palladium catalyst. ku.ac.ke A typical catalytic system might involve palladium acetate (B1210297) and a ligand like N,N,N',N'-tetramethyl-1,2-cyclohexanediamine. The proposed mechanism is analogous to conventional cross-coupling reactions, proceeding through oxidative addition of the Fe-I bond to the palladium(0) center, followed by transmetalation from the arylmetal reagent and subsequent reductive elimination to yield the [CpFe(CO)₂Ar] product. ku.ac.ke This approach is valued for its utility in creating a wide range of functionalized aryliron complexes under relatively mild conditions. ku.ac.ke

| Iron Reagent | Arylmetal Reagent | Catalyst System | Product Type |

| CpFe(CO)₂I | ArZnI·LiCl | Pd(OAc)₂ / TMCDA | [CpFe(CO)₂Ar] |

| CpFe(CO)₂I | ArB(OH)₂ | PEPPSI / Cs₂CO₃ | [CpFe(CO)₂Ar] |

| CpFe(CO)₂I | InPh₃ | Pd(OAc)₂ / TMCDA | [CpFe(CO)₂Ph] |

Table 2: Palladium-Catalyzed Transmetalation Reactions with CpFe(CO)₂I. ku.ac.ke

Copper-Mediated Transmetalation in the Synthesis of Aryliron Complexes

In addition to palladium, copper salts have been found to effectively mediate the formation of aryliron complexes from CpFe(CO)₂I. Copper-mediated transmetalation reactions, particularly with aryltin reagents, offer a valuable alternative for synthesizing [CpFe(CO)₂Ar] compounds.

This method is noted for its high functional group compatibility, allowing for the preparation of aryliron complexes that bear sensitive groups like acetyl or formyl moieties. Such functionalized products are often inaccessible through palladium-catalyzed routes that employ more reactive organometallics like arylzinc or arylboron reagents.

Synthesis of Dicarbonylcyclopentadienyliodoiron(II) Derivatives and Analogues

The foundational compound, Dicarbonylcyclopentadienyliodoiron(II), serves as a key precursor for a multitude of organoiron derivatives. utar.edu.my Its reactivity allows for the substitution of its ligands, leading to the formation of diverse and complex molecules.

Cyclopentadienyl (B1206354) Iron Carbonyl Halide Derivatives

The synthesis of cyclopentadienyliron dicarbonyl halides, CpFe(CO)₂X (where X = Cl, Br, I), is a fundamental process in the exploration of this class of compounds. A common and direct method involves the oxidative cleavage of the iron-iron bond in the dimeric precursor, dicarbonylcyclopentadienyliron(I) dimer (also known as Fp₂). wikipedia.org

This reaction is carried out by treating the dimer with a halogen (X₂). The process breaks the dimer into two molecules of the corresponding iron(II) halide derivative. wikipedia.org

Reaction Scheme: [CpFe(CO)₂]₂ + X₂ → 2 CpFe(CO)₂X

This straightforward synthesis provides reliable access to the chloro, bromo, and iodo derivatives, which are themselves valuable starting materials for further functionalization. wikipedia.org

Phosphine-Substituted Dicarbonylcyclopentadienyliodoiron(II) Complexes

The substitution of ligands on the Dicarbonylcyclopentadienyliodoiron(II) core by phosphines has been a subject of significant interest. These reactions can lead to either neutral or ionic products, depending on the reaction conditions and the nature of the phosphine ligand.

Early studies demonstrated that reacting CpFe(CO)₂I with tris(dimethylamino)phosphine in refluxing benzene (B151609) for six hours yields the pale-yellow, ionic complex [CpFe(CO)₂(P(NMe₂)₃)]I. utar.edu.my Similarly, the reaction with triphenylphosphine can produce both an ionic product, [CpFe(CO)₂(PPh₃)]I, and a neutral complex, CpFe(CO)(PPh₃)I, where a carbonyl group is substituted instead of the iodide ligand. The formation of the ionic product is reportedly favored. utar.edu.my

More recent synthetic advancements have utilized microwave-assisted techniques to improve reaction efficiency. For instance, the reaction of CpFe(CO)₂I with 4-(dimethylamino)phenyldiphenylphosphine (B1306617) in toluene (B28343) at 110 °C for 30 minutes under microwave irradiation yields the phosphine-substituted complex [CpFe(CO)₂(PPh₂(p-C₆H₄NMe₂))]I. utar.edu.my Microwave technology has been shown to significantly reduce reaction times for the synthesis of various phosphine-substituted iron complexes. researchgate.net

Table 1: Synthesis of Phosphine-Substituted Iron Complexes

| Precursor | Phosphine Ligand | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| CpFe(CO)₂I | P(NMe₂)₃ | Benzene, reflux, 6h | [CpFe(CO)₂(P(NMe₂)₃)]I | utar.edu.my |

| CpFe(CO)₂I | PPh₃ | Benzene, reflux, 18h | [CpFe(CO)₂(PPh₃)]I and CpFe(CO)(PPh₃)I | utar.edu.my |

| CpFe(CO)₂I | PPh₂(p-C₆H₄NMe₂) | Toluene, microwave, 110°C, 30 min | [CpFe(CO)₂(PPh₂(p-C₆H₄NMe₂))]I | utar.edu.my |

Nitrile-Coordinated Derivatives of Dicarbonylcyclopentadienyliodoiron(II)

Nitrile ligands can be coordinated to the cyclopentadienyliron dicarbonyl cation, which is often generated from halide precursors. While direct substitution on Dicarbonylcyclopentadienyliodoiron(II) is one pathway, a common route involves the use of a more labile precursor. For example, the dimethyl ether complex, [CpFe(CO)₂(OMe₂)]BF₄, reacts with acetonitrile (B52724) to yield [CpFe(CO)₂(NCCH₃)]BF₄. ku.ac.ke The dimethyl ether complex itself is noted for its thermal instability. ku.ac.ke The acetone (B3395972) complex, [CpFe(CO)₂(acetone)]⁺, is another widely used precursor for synthesizing cationic complexes. ku.ac.ke These reactions demonstrate the displacement of a labile oxygen-bonded ligand by a nitrile.

Dicarbonyl(η-cyclopentadienyl)iron(II) Derivatives of Pentaborane(9)

The chemistry of Dicarbonylcyclopentadienyliodoiron(II) extends to the formation of complexes with boron clusters. The pentaboranate anion, [B₅H₈]⁻, reacts with [Fe(η-C₅H₅)(CO)₂I] to produce [Fe(2-B₅H₈)(η-C₅H₅)(CO)₂]. rsc.org In this complex, the iron fragment is bonded to the pentaborane (B11624) cage. rsc.org

This derivative can be further functionalized. Deprotonation with potassium hydride (KH) generates the anion [Fe(2-B₅H₇)(η-C₅H₅)(CO)₂]⁻. This anion can then react with another equivalent of [Fe(η-C₅H₅)(CO)₂I] to form a dimetallic species, [{Fe(η-C₅H₅)(CO)₂}₂(2,4-B₅H₇)], which represents the first instance of a compound featuring two transition-metal atoms bonded to a pentaborane skeleton. rsc.org Spectroscopic data, including boron-11 (B1246496) and proton NMR, confirm the assigned structures. rsc.org

Table 2: 11B NMR Data for Pentaborane Derivatives

| Compound | Chemical Shift (δ / p.p.m.) | Assignment | Reference |

|---|---|---|---|

| [Fe(2-B₅H₈)(η-C₅H₅)(CO)₂] | -10.9 | B(1) | rsc.org |

| -0.1 | B(2) | rsc.org | |

| 12.0 | B(3,5) | rsc.org | |

| 51.5 | B(4) | rsc.org | |

| [{Fe(η-C₅H₅)(CO)₂}₂(2,4-B₅H₇)] | -11.6 | B(1) | rsc.org |

| -1.1 | B(2) | rsc.org | |

| 12.8 | B(3,5) | rsc.org | |

| 55.4 | B(4) | rsc.org |

Bimetallic Complexes Derived from Dicarbonylcyclopentadienyliodoiron(II)

Dicarbonylcyclopentadienyliodoiron(II) and its derivatives are effective building blocks for constructing bimetallic complexes. These complexes can feature the iron center linked to another metal atom through various bridging ligands.

A notable example involves the synthesis of a novel iron-palladium bimetallic complex. The phosphine-substituted derivative [CpFe(CO)₂(PPh₂(p-C₆H₄NMe₂))]I reacts with palladium chloride in acetonitrile at 60 °C in a microwave-assisted reaction to form [CpFe(PPh₂(p-C₆H₄NMe₂)(µ-Cl)₂Pd)]I₄. utar.edu.my

Furthermore, the reaction of the [B₅H₈]⁻ anion with two equivalents of [Fe(η-C₅H₅)(CO)₂I] leads to the formation of [{Fe(η-C₅H₅)(CO)₂}₂(2,4-B₅H₇)], a bimetallic complex bridged by a pentaborane unit. rsc.org In some coupling reactions, such as those involving 2-ethynylpyridine (B158538) catalyzed by palladium, binuclear FePd products can form as side products. rsc.org

Reactivity and Reaction Mechanisms of Dicarbonylcyclopentadienyliodoiron Ii

Ligand Substitution Reactions at the Iron Center

Ligand substitution at the iron center of Dicarbonylcyclopentadienyliodoiron(II), an 18-electron complex, is a fundamental aspect of its chemistry. wikipedia.org These reactions involve the replacement of one ligand by another without a change in the metal's oxidation state. wordpress.comlibretexts.org The thermodynamics of such substitutions are governed by the relative strengths of the metal-ligand bonds involved and the stability of the incoming and outgoing ligands. wordpress.com

Ligand substitution reactions are generally characterized by a spectrum of mechanisms that range between two extremes: the associative (A) mechanism and the dissociative (D) mechanism. wordpress.comlibretexts.org

Dissociative (D) Mechanism: This is a two-step process that is typical for 18-electron complexes like Dicarbonylcyclopentadienyliodoiron(II). wordpress.comyoutube.com In the first, rate-determining step, a ligand dissociates from the metal center, forming a coordinatively unsaturated intermediate (e.g., a 16-electron species). youtube.comlibretexts.org This intermediate then rapidly reacts with the incoming ligand in the second step. youtube.comlibretexts.org

Associative (A) Mechanism: In this pathway, the incoming ligand first binds to the metal center, forming a higher-coordination intermediate (e.g., a 20-electron species), which then loses the departing ligand. wordpress.comlibretexts.orgyoutube.com This mechanism is less common for already saturated 18-electron complexes but is often seen in 16-electron square planar complexes. libretexts.orglibretexts.org

Interchange (I) Mechanism: Reality often exists between these two extremes in what is known as an interchange mechanism. wordpress.com This is a concerted process where the incoming ligand enters and the leaving group departs simultaneously. libretexts.org It can have more associative character (Iₐ), where bond-making is more significant in the transition state, or more dissociative character (Iₔ), where bond-breaking dominates. youtube.com

For Dicarbonylcyclopentadienyliodoiron(II), a dissociative or interchange-dissociative pathway is generally expected due to its 18-electron configuration, which sterically and electronically disfavors the formation of a 20-electron associative intermediate. wordpress.com

While specific studies on the CO exchange of Dicarbonylcyclopentadienyliodoiron(II) are not extensively detailed in the provided sources, the process can be inferred from related compounds like its parent dimer, Cyclopentadienyliron dicarbonyl dimer ([CpFe(CO)₂]₂). In the dimer, terminal and bridging carbonyls are known to undergo exchange, a process that can proceed through an unbridged intermediate. wikipedia.org For the monomeric iodide complex, substitution of a CO ligand would likely require thermal or photochemical activation to induce dissociation, creating a vacant coordination site for an incoming ligand. tandfonline.com The Fe-CO bond must dissociate heterolytically in the ground state, with the electron pair leaving with the CO molecule. tandfonline.com

Dicarbonylcyclopentadienyliodoiron(II) serves as a key precursor for a wide range of organoiron derivatives, a utility that stems from the ability of the iodide ligand to be replaced by various nucleophiles. wikipedia.orgutar.edu.my The Fe-I bond can be cleaved, and the iodide substituted by other ligands such as tertiary phosphines. utar.edu.my

The replacement of the iodide is a common strategy for synthesis. For example, it is used in palladium/copper-catalyzed cross-coupling reactions with terminal ethynylpyridines to form new σ-alkynyl iron complexes. rsc.org In these catalytic cycles, the iodide is replaced by a pyridylethynyl moiety. rsc.org The success of these reactions highlights the role of iodide as a competent leaving group. acsgcipr.org

| Reactant | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| CpFe(CO)₂I | Tertiary Phosphines (e.g., P(NMe₂)₃) | Phosphine-substituted iron complex | utar.edu.my |

| CpFe(CO)₂I | Ethynylpyridines / Pd(II)/Cu(I) catalyst | σ-alkynyl iron complex | rsc.org |

| CpFe(CO)₂I | (Trimethylsilyl)ethynylpyridines / Pd catalyst | σ-alkynyl iron complex | rsc.orgresearchgate.net |

The reactivity of the iron center is significantly influenced by the electronic and steric properties of both the ancillary ligands (cyclopentadienyl and carbonyls) and the incoming nucleophile. nih.govchemrxiv.orgnih.gov

Electronic Effects: The introduction of electron-withdrawing groups on the cyclopentadienyl (B1206354) ligand can make the iron center more electron-deficient. nih.gov This generally enhances the rate of reductive elimination from related metal complexes but can affect ligand substitution rates differently depending on the mechanism. researchgate.net For an incoming nucleophile, stronger donating ability typically facilitates bonding to the metal center. illinois.edu

Steric Effects: Increased steric bulk on the ligands can hinder the approach of an incoming nucleophile, which would slow down an associative reaction. chemrxiv.orgnih.gov Conversely, steric crowding can favor a dissociative pathway by promoting the departure of a ligand to relieve steric strain. chemrxiv.orgillinois.edu In studies of related palladium complexes, bulky ligands were found to dramatically accelerate reductive elimination, a bond-forming process that can follow ligand substitution. researchgate.net The steric properties of the incoming ligand are also crucial; bulky nucleophiles may react more slowly or lead to different products compared to smaller ones. nih.gov

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of Dicarbonylcyclopentadienyliodoiron(II) has been investigated through gas-phase ultraviolet (UV) photodissociation studies. tandfonline.com When exposed to UV light in the wavelength range of 260–310 nm, the molecule undergoes bond cleavage. tandfonline.comresearchgate.net

Key findings from these studies include:

Primary Dissociation Channels: The primary photoreactions observed are the fission of the iron-iodine (Fe–I) and iron-cyclopentadienyl (Fe–Cp) bonds. tandfonline.com

Mechanism of Fission: The bond fissions are characterized as homolytic, meaning the bond breaks to produce radical fragments (e.g., CpFe(CO)₂• and I•). tandfonline.comtandfonline.com This process occurs on excited state potential energy surfaces that are dissociative. tandfonline.com This gas-phase observation contrasts with some solution-phase studies at visible wavelengths that suggested heterolytic (ion-pair forming) bond fission. tandfonline.com

Energy Distribution: Following photoexcitation, a significant portion of the available energy is channeled into the internal (likely vibrational) energy of the photofragments, with the remainder being converted into translational energy. researchgate.net

Spin-Forbidden Transitions: Although the ground state parent molecule is a singlet, the product energy disposal following Fe-Cp bond fission indicates the involvement of nominally spin-forbidden transitions to excited states. tandfonline.com

| Photodissociation Parameter | Observation | Reference |

|---|---|---|

| Excitation Wavelength | 260–310 nm (UV) | tandfonline.comresearchgate.net |

| Observed Bond Fissions | Fe–I and Fe–Cp | tandfonline.com |

| Proposed Fission Mechanism (Gas Phase) | Homolytic cleavage on dissociative excited states | tandfonline.comtandfonline.com |

| Competing Ground State Dissociation | Heterolytic cleavage (e.g., CpFe(CO)I + CO) | tandfonline.com |

Photoinduced Carbon Monoxide Release Mechanisms

A significant photoreaction of Dicarbonylcyclopentadienyliodoiron(II) is the release of its carbon monoxide (CO) ligands. This process is typically initiated by irradiating the complex with ultraviolet (UV) or visible light. researchgate.netnih.gov The generally accepted mechanism for this CO release in d6 metal complexes like Fe(II) involves an initial metal-to-ligand charge transfer (MLCT) transition upon photoexcitation. researchgate.netnih.gov This excitation is followed by a rapid relaxation into dissociative metal-centered (MC) states, which triggers the cleavage of the Fe-CO bond. nih.govresearchgate.net

Studies have shown that UV irradiation at 365 nm can achieve photochemical decarbonylation within minutes. rsc.org Furthermore, the release of CO can be induced by visible light, with blue light demonstrating the highest efficiency among blue, green, and red sources. nih.gov The kinetics of the CO release have been observed to follow a pseudo-first-order model rather than a typical zero-order photochemical reaction, indicating the involvement of solvents or other nucleophiles in the process. nih.gov

| Complex Type | Irradiation Source | Observed Outcome | Kinetic Model | Reference |

|---|---|---|---|---|

| [Fe(η⁵-Cp)(cis-CO)₂I] | Visible Light (Blue, Green, Red) | CO release; Blue light most efficient. | Pseudo-first-order | nih.gov |

| (R-DAB)FeI₂(CO)₂ | UV Light (365 nm) | Photochemical decarbonylation within 5 minutes. | Not specified | rsc.org |

Bond Fission Dynamics (Fe-I and Fe-Cp Bonds) on Excited State Potentials

Upon photoexcitation, the energy absorbed by the Dicarbonylcyclopentadienyliodoiron(II) molecule populates excited state potential energy surfaces where the bonds between the iron center and its ligands are significantly weakened. The primary photochemical event is often the dissociation of a CO ligand, driven by the population of dissociative MC states that have antibonding character with respect to the Fe-C bond. researchgate.net

However, the fission of other bonds is also possible. Research indicates that under certain conditions, such as in aqueous media, cleavage of the cyclopentadienyl (Cp) ligand from the iron center can occur. nih.gov The Fe-I bond, with a ground-state length of approximately 2.61 Å, is also susceptible to cleavage. wikipedia.org The occurrence of photochemical halide exchange reactions in related complexes further supports the lability of the Fe-I bond in the excited state. acs.org The dynamics of these bond fissions are exceptionally fast, often occurring on picosecond or even femtosecond timescales as the molecule relaxes from its initial excited state. nih.govacs.org

| Bond | Bond Length (Å) | Significance | Reference |

|---|---|---|---|

| Fe-I | 2.61 | This bond is labile and can undergo fission in the excited state. | wikipedia.org |

| Fe-CO | 1.78 | Cleavage of this bond is the primary photodissociation pathway. | wikipedia.org |

| Fe-Cp (centroid) | 1.72 | This bond can also cleave, particularly in aqueous media. | wikipedia.org |

Formation and Reactivity of Transient Intermediates

The photodissociation of ligands from Dicarbonylcyclopentadienyliodoiron(II) leads to the formation of highly reactive, coordinatively unsaturated transient intermediates. The loss of a single CO ligand from the 18-electron parent complex would generate a 16-electron intermediate, [CpFe(CO)I]. In aqueous solutions, a different type of intermediate bearing an {Fe(II)(cis-CO)₂} core has been identified, which results from the cleavage of the Cp ring. nih.gov These intermediates are typically very short-lived and readily react with nucleophilic species present in the reaction medium, such as the solvent. nih.gov While direct observation of the intermediates of CpFe(CO)₂I is challenging, studies on the related dimer [CpFe(CO)₂]₂ show the formation of transient species within picoseconds, which then react at diffusion-controlled rates. acs.org

Spin-Forbidden Transitions in Photoreactions

Initial photoexcitation typically populates a singlet MLCT state. For dissociation to occur, the molecule often needs to cross over to a dissociative triplet MC state. rsc.org The enhanced spin-orbit coupling provided by the iodine atom increases the probability of this spin-forbidden transition, thereby providing an efficient pathway for the photoreaction to proceed. rsc.org This mechanism allows the complex to overcome the spin selection rules that would otherwise hinder the dissociation process. nih.govrsc.org

Redox Chemistry and Electron Transfer Processes

The iron center of Dicarbonylcyclopentadienyliodoiron(II) can undergo changes in its oxidation state, enabling it to participate in a variety of electron transfer processes.

Oxidation State Changes of the Iron Center in Dicarbonylcyclopentadienyliodoiron(II)

In its ground state, Dicarbonylcyclopentadienyliodoiron(II) is a stable 18-electron complex with the iron center in the formal +2 oxidation state. wikipedia.org While stable, this iron center can be oxidized or reduced under appropriate chemical conditions. For instance, the complex has been investigated for its biological activity, where a proposed mode of action involves a Fenton-type reaction. rsc.org Such a reaction would necessitate the cycling of the iron center between the Fe(II) and Fe(III) oxidation states to generate reactive oxygen species. rsc.org The involvement in reactions that generate radical species also points to single-electron transfer events that transiently alter the formal oxidation state of the iron. mdpi.com

Electron Transfer Mechanisms Involving Dicarbonylcyclopentadienyliodoiron(II)

Dicarbonylcyclopentadienyliodoiron(II) can act as a key component in electron transfer reactions. It can be involved in photochemically induced single-electron transfer (SET) processes. mdpi.com In some proposed catalytic cycles for carbonylation, an electron transfer from a photogenerated species to an alkyl iodide is a key step, highlighting the ability of the complex's derivatives to facilitate such transfers. mdpi.com Furthermore, its potential to induce apoptosis in cancer cells through Fenton-like chemistry suggests the complex can engage in electron transfer with biological molecules. rsc.org The fundamental ligand substitution reactions, such as those with phosphines, are also governed by the electronic properties and the ability of the iron center to accept or donate electron density during the formation of the transition state. wits.ac.za

Investigation of Multi-electron Transfer Processes

The electronic flexibility of the dicarbonylcyclopentadienyliron moiety allows it to participate in electron transfer processes, which are fundamental to its reactivity. The iron center can formally exist in different oxidation states, and the transfer of electrons can be influenced by the surrounding ligands.

Detailed studies on related complexes have provided insight into these processes. For instance, in complexes where the CpFe(CO)₂ (Cp: cyclopentadienyl or pentamethylcyclopentadienyl) fragment is coordinated to a tin(II) macrocycle, an intramolecular electron transfer occurs from the CpFe(CO)₂ moiety to the macrocycle. acs.org This results in the formation of a CpFe(II)(CO)₂ species and a radical trianionic macrocycle. acs.org The charge state of the iron atom significantly influences the vibrational frequencies of the carbonyl ligands, a characteristic that is useful for probing these electronic changes. acs.org

The related cyclopentadienylirondicarbonyl anion, [CpFe(CO)₂]⁻, obtained by the reduction of the dimeric precursor, [CpFe(CO)₂]₂, is a potent nucleophile and electron donor. wikipedia.orgwmich.edu Its reactions with certain electron acceptors are proposed to proceed through a multi-stage sequence that involves radical and radical-anion intermediates, highlighting the capacity of the CpFe(CO)₂ system to engage in single-electron transfer steps. wmich.edu Preliminary investigations into the biological activity of CpFe(CO)₂I suggest that its mode of action may involve a Fenton-type reaction, which is predicated on the generation of free radicals through electron transfer processes. rsc.org

Table 1: Spectroscopic Data for CpFe(CO)₂ Moieties and Related Dimers This interactive table provides a comparison of carbonyl stretching frequencies which are indicative of the electronic state of the iron center.

| Compound/Fragment | CO Vibrational Frequencies (cm⁻¹) | Comment | Reference |

|---|---|---|---|

| {CpFeᴵ(CO)₂}₂ | 1756, 1771 (bridging); 1936, 1956 (terminal) | Dimeric precursor with Fe(I) centers. | acs.org |

| {Cp*Feᴵ(CO)₂}₂ | 1745 (bridging); 1925 (terminal) | Dimeric precursor with pentamethylcyclopentadienyl ligand. | acs.org |

Other Reactivity Patterns

Beyond direct electron transfer events, the reactivity of Dicarbonylcyclopentadienyliodoiron(II) and its derivatives extends to applications in polymer chemistry and the activation of unsaturated organic molecules.

While Dicarbonylcyclopentadienyliodoiron(II) itself is not commonly cited as a direct initiator for polymerization, its chemistry is closely related to systems that utilize alkyl iodide initiators. Organocatalyzed living radical polymerization, a modern technique for creating polymers with controlled molecular weights and low polydispersity, often employs alkyl iodides as initiators in the presence of organic catalysts. tcichemicals.com Similarly, metalloenzymatic radical polymerization has been developed using alkyl halides as a versatile initiation strategy. wikipedia.orgutar.edu.my

The fundamental reactivity of the CpFe(CO)₂ system with alkyl iodides is well-established. The highly nucleophilic sodium salt, CpFe(CO)₂Na (often called NaFp), readily reacts with alkyl iodides, such as methyl iodide, in a classic Sₙ2 reaction to form a new iron-carbon bond. wikipedia.org This reaction underscores the facile interaction between the CpFe(CO)₂ moiety and alkyl halides.

Table 2: Examples of Alkyl Iodide Initiators in Polymerization Systems This interactive table showcases monomers and catalysts used in polymerizations initiated by alkyl iodides, a class of compounds related to the reactivity of FpI.

| Polymerization Type | Monomer | Catalyst | Initiator Class | Reference |

|---|---|---|---|---|

| Organocatalyzed Living Radical Polymerization | Methyl Methacrylate (MMA) | Tributylmethylphosphonium iodide (BMPI) | Alkyl Iodides | tcichemicals.com |

| Organocatalyzed Living Radical Polymerization | Butyl Acrylate (BA) | Tetrabutylammonium iodide (BNI) | Alkyl Iodides | tcichemicals.com |

The cationic derivative, [CpFe(CO)₂]⁺, is highly effective at activating coordinated olefinic ligands, making them susceptible to nucleophilic attack. When an olefin binds to the cationic iron center, a significant portion of the electron density from the olefin's π-bond is donated to the metal, activating the olefin. The cyclopentadienyliron dicarbonyl fragment can act as a protecting group for the alkene, which can be later released. chemeurope.com

The nature of the olefin itself plays a crucial role in the binding and activation mechanism. For olefins bearing π-donor substituents (Do), such as -OEt or -NMe₂, the binding to the [CpFe(CO)₂]⁺ fragment is altered. researchgate.net X-ray diffraction studies have shown that the distance between the iron center and the olefin carbon atom bearing the π-donor substituent can become significantly elongated. researchgate.net In the case of the -NMe₂ substituent, this Fe-C distance is considered non-bonding. researchgate.net This phenomenon is attributed to the increased localization of nucleophilicity on the other olefinic carbon, demonstrating that not all olefins will exhibit a classic η²-binding mode. researchgate.net This activation renders the coordinated olefin susceptible to nucleophilic addition, a key step in many synthetic transformations. chemeurope.com

Table 3: Iron-Olefin Carbon Bond Distances in Cationic Complexes This interactive table presents data from X-ray diffraction and DFT calculations, illustrating the effect of substituents on olefin binding to the CpFe(CO)₂⁺ cation.

| Olefin Ligand Substituent (Do) | Experimental Fe-Cβ Distance (Å) | Computational Model | Finding | Reference |

|---|---|---|---|---|

| -OEt (Ethoxy) | 2.402(10) | DFT optimization agrees with experiment. | Long, but bonding interaction. | researchgate.net |

| -NMe₂ (Dimethylamino) | 2.823(11) | DFT optimization shows persistence of non-bonding distance. | Non-bonding interaction. | researchgate.net |

Coordination Chemistry and Structural Aspects Relevant to Reactivity

Structural Elucidation of Dicarbonylcyclopentadienyliodoiron(II) and its Derivatives

The precise arrangement of atoms in Dicarbonylcyclopentadienyliodoiron(II) has been determined through advanced analytical techniques, providing a foundational understanding of its chemical behavior.

Single-crystal X-ray crystallography is a primary and powerful technique for determining the absolute three-dimensional structure of molecules. nih.govmdpi.com For Dicarbonylcyclopentadienyliodoiron(II), this method has provided unambiguous and accurate structural parameters. wikipedia.orgresearchgate.net The analysis confirms a "three-legged piano stool" geometry, a common motif for half-sandwich compounds. researchgate.netlibretexts.org In this arrangement, the cyclopentadienyl (B1206354) (Cp) ligand acts as the broad "seat" of the stool, while the two carbonyl (CO) ligands and the iodide (I) ligand represent the "legs". wikipedia.orgresearchgate.net

The asymmetric unit of the crystal structure contains two independent molecules. researchgate.net While the structure of the parent compound with an unsubstituted Cp ring has been reported, similar complexes with substituted cyclopentadienyl rings have also been structurally characterized, allowing for comparative studies. researchgate.net

Interactive Table: Selected Crystallographic Data for Dicarbonylcyclopentadienyliodoiron(II)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| Fe-I Bond Length (Å) | 2.61 | wikipedia.org |

| Fe-CO Bond Length (Å) | 1.78 | wikipedia.org |

| Fe-Cp Centroid Distance (Å) | 1.72 | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

The "piano stool" structure can be described as having a pseudo-octahedral geometry around the central iron(II) atom. libretexts.orgwikipedia.org In this model, the planar cyclopentadienyl ligand is considered to occupy three coordination sites, akin to a facial tridentate ligand. The remaining three coordination sites of the octahedron are occupied by the two carbonyl ligands and the iodide ligand. This arrangement results in an 18-electron complex, which is a stable configuration for many organometallic compounds. wikipedia.orguomustansiriyah.edu.iq The compound exhibits Cs symmetry, with a mirror plane that passes through one carbon atom of the Cp ring, the iron center, and the iodide ligand. wikipedia.org

Ligand Coordination and Binding Modes

The cyclopentadienyl ligand binds to the iron center in a pentahapto (η⁵) fashion. wikipedia.org This means that all five carbon atoms of the aromatic Cp ring are bonded to the metal. libretexts.orgwikipedia.org This η⁵-coordination involves the overlap of the π molecular orbitals of the cyclopentadienyl ring with the appropriate s, p, and d orbitals of the iron atom. wikipedia.org The Cp ligand is generally considered a "spectator" ligand, providing stability to the complex while remaining relatively inert to many reagents. libretexts.org

The two carbonyl ligands are bound to the iron atom through their carbon atoms. sathyabama.ac.in They are classified as two-electron donors. tmv.ac.in Metal carbonyls are known to be π-acceptor ligands; they donate electron density to the metal via a σ-bond and accept electron density back from the metal d-orbitals into their own π* antibonding orbitals. uomustansiriyah.edu.iq This back-bonding strengthens the metal-carbon bond and weakens the carbon-oxygen bond. uomustansiriyah.edu.iq The iodide ligand is a simple σ-donor, contributing one electron to the metal center's valence shell. wikipedia.org

Formation of Organometallic Fragments for Synthetic Applications

Dicarbonylcyclopentadienyliodoiron(II), with the formula (η⁵-C₅H₅)Fe(CO)₂I, serves as a versatile precursor for the synthesis of a diverse array of organometallic fragments. Its reactivity is primarily centered around the lability of the iodide ligand, which can be readily substituted by various nucleophiles, or the abstraction of the iodide to generate a cationic iron center that is susceptible to attack by unsaturated molecules. These reactions open avenues to new iron-containing moieties with tailored steric and electronic properties for various synthetic applications.

Ligand Substitution Reactions

One of the most common methods for generating new organometallic fragments from dicarbonylcyclopentadienyliodoiron(II) is through the substitution of the iodide ligand. This can be achieved by reacting the complex with a range of neutral or anionic ligands.

Substitution by Phosphine (B1218219) Ligands: Tertiary phosphines are excellent nucleophiles that readily displace the iodide ligand to form cationic iron-phosphine complexes. These reactions typically proceed by heating in a suitable solvent. The reaction of (η⁵-C₅H₅)Fe(CO)₂I with triphenylphosphine (B44618), for instance, yields the cationic complex [(η⁵-C₅H₅)Fe(CO)₂(PPh₃)]I. utar.edu.my Early studies by King in 1963 demonstrated the reaction with tris(dimethylamino)phosphine, P(NMe₂)₃, in refluxing benzene (B151609) to afford pale-yellow crystals of [(η⁵-C₅H₅)Fe(CO)₂(P(NMe₂)₃)]I. utar.edu.my In 1966, Treichel and colleagues reported that the reaction with triphenylphosphine in refluxing benzene for 18 hours produced both the ionic product [(η⁵-C₅H₅)Fe(CO)₂(PPh₃)]I in 50.2% yield and a neutral complex, (η⁵-C₅H₅)Fe(CO)(PPh₃)I, in 33.7% yield, indicating that carbonyl substitution can also occur. utar.edu.my

More recent research has shown that the substitution of the iodide ligand can be significantly accelerated by the addition of amines. The reaction of equimolar amounts of (η⁵-C₅H₅)Fe(CO)₂I and triphenylphosphine in toluene (B28343) containing diisopropylamine (DIPA) at room temperature gives a 72% yield of [(η⁵-C₅H₅)Fe(CO)₂(PPh₃)]I within just 5 minutes, with the yield increasing to 90% after 24 hours. nih.gov This amine-catalyzed method has also been successfully applied to the synthesis of complexes with bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), leading to both chelated and bridged bimetallic complexes depending on the reaction stoichiometry. nih.gov

| Phosphine Ligand (L) | Product | Reaction Conditions | Yield (%) | ν(CO) (cm⁻¹) |

|---|---|---|---|---|

| P(NMe₂)₃ | [(η⁵-C₅H₅)Fe(CO)₂(P(NMe₂)₃)]I | Benzene, reflux, 6 h | Not Reported | Not Reported |

| PPh₃ | [(η⁵-C₅H₅)Fe(CO)₂(PPh₃)]I | Benzene, reflux, 18 h | 50.2 | Not Reported |

| PPh₃ | [(η⁵-C₅H₅)Fe(CO)₂(PPh₃)]I | Toluene, DIPA, rt, 5 min | 72 | Not Reported |

| dppe | [(η⁵-C₅H₅)Fe(CO)(dppe)]I | Toluene, DIPA, rt | 72 | Not Reported |

| dppe | [{(η⁵-C₅H₅)Fe(CO)₂}₂(μ-dppe)]I₂ | Toluene, DIPA, rt | 98 | Not Reported |

Formation of σ-Alkynyl Iron Complexes

A significant application of dicarbonylcyclopentadienyliodoiron(II) in synthesis is the formation of carbon-iron σ-bonds. The palladium- and copper-cocatalyzed Sonogashira coupling reaction provides an efficient route to σ-alkynyl iron complexes of the type (η⁵-C₅H₅)Fe(CO)₂(C≡CR). core.ac.ukkyoto-u.ac.jp This reaction involves the coupling of (η⁵-C₅H₅)Fe(CO)₂I with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The scope of this reaction is broad, accommodating a variety of substituted aryl- and alkylacetylenes. For example, the reaction of (η⁵-C₅H₅)Fe(CO)₂I with phenylacetylene using a PdCl₂(PPh₃)₂ catalyst and CuI in a triethylamine/THF solvent mixture affords (η⁵-C₅H₅)Fe(CO)₂(C≡CPh) in good yield. core.ac.ukkyoto-u.ac.jp The reaction conditions can be tuned to optimize the yield for different substrates. The functional group tolerance of this methodology is demonstrated by the successful coupling with substrates bearing hydroxyl groups, such as 4-ethynylbenzyl alcohol, without the need for a protecting group. core.ac.ukkyoto-u.ac.jp

| Alkyne | Product | Catalyst System | Solvent/Base | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | (η⁵-C₅H₅)Fe(CO)₂(C≡CPh) | PdCl₂(PPh₃)₂, CuI | Et₃N/THF | 60 |

| 4-Methoxyphenylacetylene | (η⁵-C₅H₅)Fe(CO)₂(C≡C-4-MeOC₆H₄) | PdCl₂(PPh₃)₂, CuI | Et₃N/THF | 85 |

| 4-Fluorophenylacetylene | (η⁵-C₅H₅)Fe(CO)₂(C≡C-4-FC₆H₄) | PdCl₂(PPh₃)₂, CuI | Et₃N/THF | 72 |

| Trimethylsilylacetylene | (η⁵-C₅H₅)Fe(CO)₂(C≡CSiMe₃) | PdCl₂(PPh₃)₂, CuI | Et₃N/THF | 95 |

| 1-Hexyne | (η⁵-C₅H₅)Fe(CO)₂(C≡C-n-Bu) | PdCl₂(PPh₃)₂, CuI | Et₃N/THF | 78 |

Generation of Cationic Organoiron Fragments

The abstraction of the iodide ligand from dicarbonylcyclopentadienyliodoiron(II) using a halide acceptor, such as silver tetrafluoroborate (AgBF₄) or aluminum bromide (AlBr₃), generates the highly reactive cationic fragment [(η⁵-C₅H₅)Fe(CO)₂]⁺. wikipedia.org This electrophilic species readily coordinates to a wide range of neutral, labile ligands and unsaturated organic molecules, such as alkenes and alkynes, to form cationic η²-complexes. wikipedia.org

These cationic alkene and alkyne complexes are valuable intermediates in organic synthesis. For instance, the [(η⁵-C₅H₅)Fe(CO)₂]⁺ fragment can act as a protecting group for double bonds or activate them towards nucleophilic attack. The formation of these cationic fragments provides a gateway to a rich chemistry of iron-mediated transformations.

Spectroscopic and Analytical Methodologies in Reactivity Studies

Infrared (IR) Spectroscopy for Carbonyl Vibrations and Bond Strength Analysis

Infrared (IR) spectroscopy is a cornerstone technique for characterizing metal carbonyl complexes. The C≡O stretching vibrations (ν(CO)) are particularly informative due to their high intensity and sensitivity to the electronic environment of the metal center. In Dicarbonylcyclopentadienyliodoiron(II), the two carbonyl ligands give rise to strong absorption bands in the 1900-2100 cm⁻¹ region of the IR spectrum.

The frequency of these vibrations provides direct insight into the strength of the Fe-CO bond. This is governed by the mechanism of π-backbonding, where the iron center donates electron density from its d-orbitals into the antibonding π* orbitals of the CO ligands. Increased backbonding strengthens the metal-carbon bond but weakens the carbon-oxygen triple bond, resulting in a lower ν(CO) stretching frequency compared to that of free carbon monoxide (2143 cm⁻¹). For Dicarbonylcyclopentadienyliodoiron(II), typical ν(CO) values are observed around 2045 and 2000 cm⁻¹, indicating significant π-backbonding from the iron(II) center. Analysis of these band positions and intensities helps in understanding the electronic influence of the other ligands (Cp and I) on the iron center.

Table 1: Representative IR Carbonyl Stretching Frequencies

| Compound | ν(CO) Stretching Frequency (cm⁻¹) | Significance |

|---|---|---|

| Free Carbon Monoxide (CO) | 2143 | Reference for a non-bonded C≡O triple bond. |

| Dicarbonylcyclopentadienyliodoiron(II) | ~2045, ~2000 | Lower frequency indicates significant Fe→CO π-backbonding. |

| [CpFe(CO)₂]₂ (dimer) | ~1980, 1940 (terminal); ~1780 (bridging) | Demonstrates the sensitivity of ν(CO) to ligand coordination mode (terminal vs. bridging). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange and Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Dicarbonylcyclopentadienyliodoiron(II) in solution. In ¹H NMR, the five equivalent protons of the cyclopentadienyl (B1206354) ring typically appear as a sharp, single peak, confirming the η⁵-coordination. In ¹³C NMR, distinct signals are expected for the Cp ring carbons and the carbonyl carbons. oregonstate.edu The chemical shift of the carbonyl carbons, usually found in the range of 200-220 ppm, provides further evidence of their bonding environment. oregonstate.educompoundchem.comwisc.edu

Furthermore, variable-temperature NMR studies can reveal dynamic processes such as ligand exchange. While the monomeric iodo-complex is structurally rigid, related dimeric species like [CpFe(CO)₂]₂ are known to undergo fluxional processes, such as the exchange between bridging and terminal carbonyl ligands. researchgate.net Such studies on related compounds show that a mechanism involving the breaking of a carbonyl bridge, rotation around the Fe-Fe bond, and subsequent reformation of the bridge can be monitored by observing the coalescence of distinct carbonyl signals in the ¹³C NMR spectrum as the temperature is raised. researchgate.net These principles of using NMR to probe dynamic ligand exchange are directly applicable to studying potential exchange reactions of Dicarbonylcyclopentadienyliodoiron(II) with other ligands in solution.

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Probes

UV-Visible spectroscopy probes the electronic transitions within the molecule and is fundamental to understanding its photochemical reactivity. Dicarbonylcyclopentadienyliodoiron(II) exhibits significant absorption in the ultraviolet region of the spectrum. nih.gov Studies have shown that irradiation within the wavelength range of 260 to 310 nm initiates its photodissociation. This absorption of UV light promotes the molecule from its ground electronic state to one of a high density of excited electronic states.

These excited states are often dissociative in nature, meaning that upon population, the molecule can rapidly undergo fragmentation, typically through the cleavage of a metal-ligand bond. For Dicarbonylcyclopentadienyliodoiron(II), UV excitation provides the energy to break either the Fe-I or an Fe-CO bond, initiating its photochemical decomposition. The specifics of which bond breaks and the dynamics of this process are further elucidated by time-resolved techniques.

Mass Spectrometry for Fragmentation Pattern Analysis and Intermediate Identification

Mass spectrometry (MS) is crucial for determining the molecular weight of the compound and for analyzing the fragments produced either by electron ionization or through photochemical processes. In a typical mass spectrum, the molecular ion peak [CpFe(CO)₂I]⁺ would be observed, confirming the compound's identity.

The fragmentation pattern provides insight into the relative strengths of the metal-ligand bonds. A common pathway observed for such organometallic complexes is the sequential loss of the neutral carbonyl ligands, which would lead to the appearance of fragment ions such as [CpFe(CO)I]⁺ and [CpFeI]⁺. The subsequent fragmentation could involve the loss of the iodine atom or the cyclopentadienyl ring. In photochemical studies, time-of-flight (TOF) mass spectrometers are often coupled with laser systems to identify the ionic fragments produced upon photodissociation in real-time, allowing for the characterization of transient intermediates. nih.govnih.gov

Time-Resolved Spectroscopy for Ultrafast Dynamics

To capture the fleeting events that occur immediately after photoexcitation, time-resolved spectroscopy is employed. uni-bonn.de These techniques use ultrashort laser pulses (on the order of femtoseconds, 10⁻¹⁵ s) to monitor the evolution of the molecule as it undergoes photochemical reactions. rsc.orgdtic.mil

Time-resolved pump-probe spectroscopy is a powerful method to measure the rates of ultrafast chemical processes like ligand dissociation. In this technique, a first laser pulse, the "pump," excites the Dicarbonylcyclopentadienyliodoiron(II) molecule. A second, time-delayed "probe" pulse then ionizes the molecules, and the resulting parent or fragment ions are detected.

By systematically varying the time delay between the pump and probe pulses, it is possible to track the population of the initial excited state and the appearance of photoproducts over time. This allows for the direct measurement of the kinetics of ligand dissociation. For Dicarbonylcyclopentadienyliodoiron(II), such experiments can determine the timescale on which the Fe-I or Fe-CO bonds are broken following UV excitation, providing critical data for understanding the reaction mechanism.

Velocity-Map Ion Imaging (VMI) is an advanced experimental technique that provides exceptionally detailed information about photodissociation dynamics. wikipedia.orgnih.gov When combined with pump-probe spectroscopy, VMI not only identifies the photofragments but also measures their velocity—both speed and direction—as they recoil from the dissociation event. rsc.orghw.ac.uk

In a VMI experiment on Dicarbonylcyclopentadienyliodoiron(II), after the molecule is dissociated by the pump laser, the resulting fragments (e.g., I atoms or Cp radicals) are ionized by the probe laser. An electrostatic lens assembly then projects these ions onto a 2D position-sensitive detector. wikipedia.orgcolorado.edu The key feature of VMI is that all ions with the same initial velocity vector are mapped to the same point on the detector, regardless of where in the interaction region they were formed. wikipedia.org The resulting image is a 2D projection of the 3D velocity distribution of the fragments.

Table 2: Findings from Velocity-Map Ion Imaging of Dicarbonylcyclopentadienyliodoiron(II) Photodissociation

| Parameter | Observation | Interpretation |

|---|---|---|

| Excitation Wavelength | 260 nm ≤ λ ≤ 310 nm | Corresponds to absorption into dissociative electronic states. |

| Detected Photofragments | Atomic Iodine (I), Cyclopentadienyl (Cp) | Confirms the cleavage of both Fe-I and Fe-Cp bonds as primary dissociation channels. |

| Recoil Velocity Distribution | Fast, Anisotropic | Indicates that dissociation occurs rapidly on a repulsive potential energy surface, faster than the timescale of molecular rotation. The anisotropy provides information about the orientation of the transition dipole moment relative to the breaking bond. |

Analysis of these images reveals the kinetic energy released during dissociation and the angular distribution of the fragments. Studies on Dicarbonylcyclopentadienyliodoiron(II) have shown that the iodine and cyclopentadienyl photofragments exhibit fast and anisotropic recoil velocity distributions. This implies that the dissociation is a rapid process occurring on a timescale shorter than molecular rotation and that the fragmentation is aligned with the polarization of the photolysis laser, providing deep insights into the geometry and nature of the specific excited electronic state responsible for the dissociation.

Cryogenic Matrix Isolation for Transient Intermediate Stabilization in the Study of Dicarbonylcyclopentadienyliodoiron(II)

The study of highly reactive and short-lived chemical species is a significant challenge in chemistry. Cryogenic matrix isolation is a powerful spectroscopic technique that addresses this challenge by trapping transient intermediates at very low temperatures (typically near absolute zero) in an inert solid matrix, such as a noble gas or nitrogen. uc.ptfu-berlin.de This method effectively inhibits diffusion and bimolecular reactions, allowing for the detailed spectroscopic characterization of otherwise fleeting molecules. uc.pt While direct experimental studies on the cryogenic matrix isolation of Dicarbonylcyclopentadienyliodoiron(II), also known as FpI, are not extensively documented in the reviewed literature, the principles of the technique and studies on analogous compounds provide a strong basis for understanding its potential application.

The photochemistry of organometallic compounds like Dicarbonylcyclopentadienyliodoiron(II) often involves the formation of transient species through processes such as ligand dissociation. For instance, the photolysis of related iron carbonyl complexes in low-temperature matrices has been shown to lead to the formation of coordinatively unsaturated intermediates. ustc.edu.cn These are highly reactive species with a reduced number of ligands around the central metal atom.

In a hypothetical cryogenic matrix isolation experiment, Dicarbonylcyclopentadienyliodoiron(II) would be co-deposited with a large excess of an inert gas, such as argon, onto a cryogenic surface. Subsequent in-situ photolysis with light of a specific wavelength could induce the cleavage of a carbon monoxide (CO) ligand or the iron-iodine bond, generating transient intermediates. These intermediates would remain trapped within the inert gas solid, allowing for their detection and characterization using various spectroscopic methods, most notably infrared (IR) and UV-Visible absorption spectroscopy.

The primary photoproduct anticipated from the photolysis of Dicarbonylcyclopentadienyliodoiron(II) in an inert matrix would be the monocarbonyl species, [CpFe(CO)I]. The spectroscopic signatures of this transient intermediate would be distinct from the parent compound. For example, the number and frequency of the C-O stretching bands in the infrared spectrum are highly sensitive to the electronic and steric environment of the metal center.

Table 1: Hypothetical Infrared Spectroscopic Data for the Photolysis of Dicarbonylcyclopentadienyliodoiron(II) in an Argon Matrix

| Species | ν(CO) (cm⁻¹) | Comments |

| Dicarbonylcyclopentadienyliodoiron(II) | ~2040, ~1980 | Two distinct C-O stretching bands characteristic of the cis-dicarbonyl structure. |

| [CpFe(CO)I] (transient intermediate) | ~1950 | A single C-O stretching band at a lower frequency, indicating a change in the electronic environment of the iron center upon CO loss. |

Note: The vibrational frequencies presented are hypothetical and based on trends observed for similar organometallic compounds.

Furthermore, by using a reactive matrix, such as a CO-doped argon matrix, it would be possible to study ligand substitution reactions. For example, photolysis of Dicarbonylcyclopentadienyliodoiron(II) in a ¹³CO-doped matrix could lead to the formation of isotopically labeled products, providing further insight into the reaction mechanism.

While specific research detailing the cryogenic matrix isolation of Dicarbonylcyclopentadienyliodoiron(II) is not available in the provided search results, the technique's proven success in characterizing transient species of related organometallic compounds underscores its importance and potential for elucidating the photochemical reaction pathways of this complex. researchgate.netchemrxiv.org

Computational and Theoretical Investigations of Dicarbonylcyclopentadienyliodoiron Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method in chemistry for investigating the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it particularly suitable for studying transition metal complexes like Dicarbonylcyclopentadienyliodoiron(II).

DFT calculations are instrumental in elucidating the electronic properties of molecules, which in turn govern their structure and function. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. davidpublisher.com A smaller gap generally implies higher reactivity. growingscience.com

For organometallic complexes, these frontier orbitals are often localized on the metal center, the ligands, or distributed across the molecule, providing insights into the nature of metal-ligand bonding. researchgate.net While specific DFT studies detailing the electronic properties of Dicarbonylcyclopentadienyliodoiron(II) are not extensively available in the surveyed literature, the general principles of DFT analysis can be applied. Such a study would likely reveal the contributions of the iron d-orbitals, the cyclopentadienyl (B1206354) π-system, and the carbonyl and iodo ligands to the frontier orbitals, thereby explaining the compound's stability and its characteristic reactivity, such as the facile substitution of the iodo ligand.

Table 1: Key Electronic Properties Calculable by DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |

| Mulliken Charges | Distribution of electron density among the atoms. | Provides insight into the polarity of bonds and electrostatic potential. |

This table represents typical electronic properties that can be calculated using DFT to understand the structure-function relationships of a molecule like Dicarbonylcyclopentadienyliodoiron(II).

A significant application of DFT is the prediction of chemical reactivity and the elucidation of reaction mechanisms. nih.govrsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. researchgate.net This information is crucial for understanding why certain reactions are favored over others and for designing new synthetic routes.

For Dicarbonylcyclopentadienyliodoiron(II), a key reaction is the substitution of the iodo ligand. DFT calculations could be employed to model the associative and dissociative pathways for this substitution. Such a study would involve calculating the energies of the starting complex, the transition states, any intermediates, and the final product. The calculated activation barriers would provide a quantitative measure of the reaction kinetics. While detailed mechanistic studies on this specific compound are not prevalent in the reviewed literature, DFT has been successfully applied to understand the mechanisms of other iron-catalyzed reactions, demonstrating its predictive power. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. faccts.deuci.edu This is particularly important for understanding the photochemistry of a molecule, including its absorption and emission spectra, and its behavior upon irradiation. researchgate.netresearchgate.net TD-DFT calculations can determine the energies of various excited states and map out their potential energy surfaces (PESs). researchgate.net

The excited state PESs of Dicarbonylcyclopentadienyliodoiron(II) would reveal the likely pathways for photodecomposition or photoinduced ligand substitution. By identifying the minima and conical intersections on the excited state surfaces, one can predict the photoproducts and the efficiency of different photochemical processes. While the application of TD-DFT to this specific iron complex is not widely reported, the methodology is well-established for a variety of transition metal complexes. faccts.de

Computational methods like DFT play a crucial role in validating and interpreting experimental data. researchgate.netnih.gov For instance, the geometry of a molecule can be optimized using DFT, and the calculated structural parameters (bond lengths, bond angles) can be compared with data obtained from X-ray crystallography. A good agreement between the calculated and experimental structures provides confidence in both the theoretical model and the experimental results.

Furthermore, spectroscopic properties such as vibrational frequencies (from infrared and Raman spectroscopy) and NMR chemical shifts can also be calculated using DFT. Comparing these computed spectra with experimental ones can aid in the assignment of spectral features and provide a more detailed understanding of the molecule's structure and bonding. Although specific studies validating the experimental data of Dicarbonylcyclopentadienyliodoiron(II) with DFT are not readily found, this approach is a standard practice in modern chemical research.

Molecular Modeling Studies

Beyond quantum mechanical calculations, molecular modeling encompasses a range of computational techniques, including molecular mechanics and molecular dynamics, that are used to study the behavior of molecules.

Molecular modeling can be used to investigate how changes in the ligand sphere affect the properties of a metal complex. researchgate.netnih.gov For Dicarbonylcyclopentadienyliodoiron(II), the iodo ligand can be computationally substituted with a variety of other ligands (e.g., phosphines, amines, other halides). By performing DFT calculations on a series of these modified complexes, one can systematically study the effect of ligand substitution on the electronic properties of the iron center.

This in silico approach allows for the screening of a large number of potential ligands and the prediction of how properties such as the HOMO-LUMO gap, the charge on the iron atom, and the metal-ligand bond strengths would change. This information can be invaluable for the rational design of new iron complexes with tailored reactivity and properties. While comprehensive molecular modeling studies on ligand substitution in Dicarbonylcyclopentadienyliodoiron(II) are not widely available, the principles of this approach are fundamental to the field of computational organometallic chemistry.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Understanding Fragmentation Dynamics

The study of the fragmentation dynamics of Dicarbonylcyclopentadienyliodoiron(II), often initiated by methods such as photodissociation or mass spectrometry, provides critical insights into its bonding and stability. The typical fragmentation pathways for this and related organometallic iron carbonyl complexes primarily involve the sequential loss of ligands. The iron-carbonyl (Fe-CO) bonds are often the most labile, and their cleavage represents a dominant fragmentation channel. jhu.edursc.org Upon excitation, the molecule can transition to dissociative electronic states, leading to the cleavage of one or both Fe-CO bonds. nih.govdiva-portal.org

Another significant fragmentation pathway is the cleavage of the iron-iodine (Fe-I) bond. The relative branching ratios between CO loss and I loss are dependent on the specific excitation energy and method used. Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the thermochemical thresholds for these different fragmentation channels. For instance, in a related bimetallic complex, quantum chemical calculations were used to predict the threshold energies for CO loss versus the cleavage of the metal-metal bond, demonstrating the utility of computational methods in predicting the most likely fragmentation products. jhu.edu

Mass spectrometry analyses of derivatives of Dicarbonylcyclopentadienyliodoiron(II) have helped to propose fragmentation patterns based on the observed daughter ions, further elucidating the sequence of ligand loss. utar.edu.my These studies collectively indicate that the fragmentation of Dicarbonylcyclopentadienyliodoiron(II) is characterized by the competitive cleavage of its Fe-CO and Fe-I bonds, governed by the energetics of the respective dissociative pathways.

| Bond Type | General Dissociation Energy Range (kcal/mol) | Primary Fragmentation Pathway | Influencing Factors |

|---|---|---|---|

| Fe-CO | 25 - 40 | Loss of one or more carbonyl ligands | Excitation energy, solvent environment |

| Fe-I | Variable, generally weaker than Fe-Cp | Loss of iodine radical or iodide anion | Molecular charge state, excitation method |

| Fe-Cp | > 80 | Less common pathway, requires higher energy | High-energy collisional activation |

Advanced Computational Approaches

While Density Functional Theory (DFT) is a workhorse for computational studies of many transition metal complexes, it can be inadequate for systems with complex electronic structures, such as those involving bond breaking, excited states, or nearly degenerate d-orbitals. nih.gov In these cases, single-reference methods may fail to accurately describe the system's wave function. Dicarbonylcyclopentadienyliodoiron(II) and its reaction intermediates can present such challenges, necessitating the use of more sophisticated multi-reference methods. nih.gov

Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its subsequent perturbative corrections (CASPT2) are designed to handle these situations. nih.govacs.org The core of the CASSCF method is the selection of an "active space," which includes a subset of electrons and orbitals critical for describing the chemical process of interest. uoa.gr For an iron complex like Dicarbonylcyclopentadienyliodoiron(II), the active space would typically be constructed from the iron 3d orbitals and the bonding and anti-bonding orbitals of the ligands directly involved in the reaction. nih.gov By performing a full configuration interaction calculation within this active space, CASSCF provides a qualitatively correct description of the electronic structure, which can then be refined to include dynamic electron correlation using methods like CASPT2. acs.org These approaches are crucial for accurately modeling reaction pathways, potential energy surfaces, and spectroscopic properties of complex iron compounds. osti.gov

| Method | Description | Typical Application for Iron Complexes |

|---|---|---|

| CASSCF (Complete Active Space Self-Consistent Field) | Optimizes both orbitals and CI coefficients for a wave function built from a selected set of active orbitals. Captures static electron correlation. | Calculating potential energy surfaces for bond breaking/formation, describing excited states, and treating near-degenerate d-orbitals. uoa.gr |

| CASPT2 (Complete Active Space 2nd-Order Perturbation Theory) | Adds dynamic electron correlation to a CASSCF wave function using second-order perturbation theory. | Refining the energies of ground and excited states calculated with CASSCF for higher accuracy. acs.org |

| DMRG (Density Matrix Renormalization Group) | A numerical method used as a solver for the CASSCF equations, capable of handling much larger active spaces than traditional methods. | Studying highly correlated systems like iron-sulfur clusters where a very large number of orbitals and electrons are involved. uoa.gr |

Core-level photoelectron spectroscopy, particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful experimental technique for probing the electronic structure of molecules by measuring the binding energies of core electrons. cdnsciencepub.com For transition metal complexes like Dicarbonylcyclopentadienyliodoiron(II), the analysis of the metal's core-level spectra provides direct information about its oxidation state and spin state (multiplicity). surfacesciencewestern.com

Specifically, the Fe 2p core-level spectrum of high-spin iron compounds exhibits complex multiplet splitting. This splitting arises from the interaction between the core-hole created during photoionization and the unpaired valence electrons in the 3d orbitals. surfacesciencewestern.comresearchgate.net The shape, width, and satellite structure of the Fe 2p3/2 peak are highly sensitive to the number of unpaired d-electrons and the ligand environment. By fitting the experimental spectra with calculated multiplet peaks, it is possible to distinguish between different oxidation states (e.g., Fe2+ vs. Fe3+) and spin states (e.g., high-spin vs. low-spin). surfacesciencewestern.com Studies using variable-energy photoelectron spectroscopy have been performed on Dicarbonylcyclopentadienyliodoiron(II), providing valuable data on its valence, inner-valence, and core levels. cdnsciencepub.com This approach allows for an experimental determination of the ground-state spin multiplicity of the iron center in the complex.

| Spectral Feature | Physical Origin | Information Gained |

|---|---|---|

| Binding Energy Shift | Change in the effective nuclear charge experienced by core electrons due to the chemical environment. | Determination of the metal's oxidation state. |

| Multiplet Splitting | Interaction between the core-hole and unpaired valence electrons (3d electrons in Fe). surfacesciencewestern.com | Determination of the spin state (multiplicity) of the iron center. |

| Shake-up Satellites | Simultaneous excitation of a valence electron during photoionization of a core electron. | Provides additional information on ligand-to-metal charge transfer character and electronic configuration. surfacesciencewestern.com |

Electron transfer (ET) is a fundamental process in chemistry, and its rate is governed by several factors as described by Marcus theory, including the electronic coupling element (also denoted as Hab or Vab). nih.gov This term quantifies the degree of electronic interaction between the initial (donor-acceptor) and final (donor+-acceptor-) diabatic states at the transition state geometry. nih.gov Theoretical and computational studies are essential for calculating the electronic coupling, as it is not a direct experimental observable.

Several computational methods have been developed to calculate the electronic coupling element for ET reactions that could involve Dicarbonylcyclopentadienyliodoiron(II). nih.gov These approaches can be broadly categorized into energy-gap-based methods and those that directly calculate the off-diagonal Hamiltonian matrix element. nih.gov Common methods include:

Generalized Mulliken-Hush (GMH): This method relates the electronic coupling to the properties of the adiabatic (mixed) electronic states, such as the transition dipole moment and the energy difference between the states. q-chem.com

Fragment-Charge Difference (FCD): This approach defines the diabatic states based on the charge localized on predefined molecular fragments (i.e., the donor and acceptor). nih.govq-chem.com

Direct Coupling (DC): This scheme calculates the coupling matrix element directly between charge-localized diabatic states, which can be approximated by symmetry-broken unrestricted Hartree-Fock or DFT solutions. q-chem.com

These computational tools allow for a quantitative prediction of how the molecular structure and the intervening medium influence the efficiency of electron transfer processes.

| Method | Basis of Calculation | Key Input/Requirement |

|---|---|---|

| Generalized Mulliken-Hush (GMH) | Properties of adiabatic states (transition dipole moment, energy gap). q-chem.com | Calculation of excited states. |

| Fragment-Charge Difference (FCD) | Localization of charge on defined donor/acceptor fragments. nih.gov | A clear definition of molecular fragments. |

| Direct Coupling (DC) | Direct calculation of the Hamiltonian matrix element between diabatic wavefunctions. q-chem.com | Generation of charge-localized diabatic states. |

The insights gained from detailed computational investigations of molecules like Dicarbonylcyclopentadienyliodoiron(II) are foundational to the modern paradigm of rational catalyst design. Quantum-mechanical (QM) frameworks are increasingly used not just to explain experimental observations but to predictively design novel catalysts with enhanced efficiency and selectivity. acs.orgchemrxiv.org This in silico approach accelerates the discovery process, reducing the reliance on trial-and-error experimentation. unsw.edu.au

The rational design process typically follows a structured workflow:

Candidate Identification: Potential catalyst structures, often based on earth-abundant metals like iron, are proposed. unsw.edu.aunewswise.com

Computational Screening: Quantum mechanical methods, primarily DFT, are used to calculate key properties of the candidate molecules. This includes their electronic structure, stability of intermediates, and the energy profiles of catalytic reaction mechanisms. unsw.edu.aunhr-verein.de

Property-Function Relationship: By analyzing the computational data, relationships between the electronic/structural properties of the catalyst and its predicted activity are established. This allows for the identification of promising candidates for specific applications, such as ammonia synthesis or fuel cell catalysis. newswise.comfrontiersin.org

Experimental Validation: The most promising candidates identified through computation are then synthesized and tested experimentally to validate the theoretical predictions. unsw.edu.au

The detailed understanding of bonding, fragmentation, and electronic properties of model complexes provides the fundamental chemical principles that guide the selection of candidates and the interpretation of computational results within these larger design frameworks.

Catalytic Applications of Dicarbonylcyclopentadienyliodoiron Ii with Mechanistic Focus

Role of Dicarbonylcyclopentadienyliodoiron(II) in Organic Synthesis

The reactivity of the iron center and the lability of its ligands make dicarbonylcyclopentadienyliodoiron(II) a versatile component in the toolkit of synthetic organic chemists. It can either directly participate in catalytic cycles or serve as a stable precursor from which catalytically active species are generated in situ.

While the field of carbon-carbon bond formation is dominated by palladium and copper catalysts, iron-based catalysts are gaining significant attention due to iron's abundance, lower cost, and reduced toxicity. Dicarbonylcyclopentadienyliodoiron(II) has been explored as a catalyst in this domain, particularly in reactions involving radical intermediates. Although specific examples in mainstream cross-coupling reactions are not as prevalent as for other transition metals, its ability to facilitate the formation of C-C bonds is noteworthy. For instance, it can catalyze certain cyclization reactions where radical intermediates are generated and subsequently form new carbon-carbon bonds to construct ring systems. The general mechanism often involves the generation of a carbon-centered radical by the iron complex, which then participates in the bond-forming step.

A representative, though not exhaustive, overview of its application in promoting C-C bond formation is provided in the table below.

| Reaction Type | Substrate Example | Product Type | Yield (%) | Reference |

| Radical Cyclization | Unsaturated Halide | Cyclized Alkane/Alkene | Varies | cmu.edu |

This table represents a generalized application and specific, high-yield examples directly utilizing Dicarbonylcyclopentadienyliodoiron(II) as the primary catalyst for a broad range of C-C bond-forming reactions remain a niche area of research.